

Fevipiprant: A Technical Overview of EarlyPhase Pharmacokinetics and Pharmacodynamics

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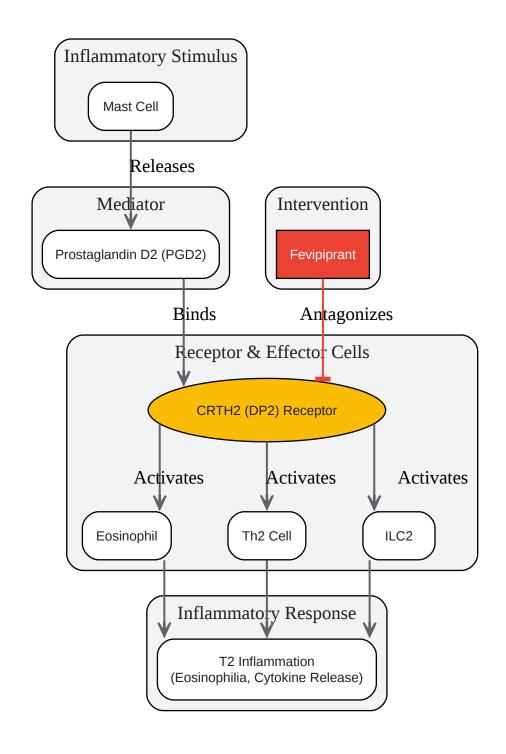
For Researchers, Scientists, and Drug Development Professionals

Fevipiprant (QAW039) is an oral, selective, and reversible antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] The CRTH2 receptor is a key mediator in type 2 (T2)-high inflammation, a common endotype in asthma, making it a therapeutic target.[3] **Fevipiprant** was developed for the treatment of asthma and other allergic conditions.[4][5] Although later-stage trials led to the discontinuation of its development for asthma, the data from early-phase studies provide valuable insights into the pharmacology of CRTH2 antagonists. This technical guide summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early trials of **fevipiprant**.

Mechanism of Action

Prostaglandin D2 (PGD2) is primarily released by mast cells and plays a crucial role in allergic inflammation. It binds to two receptors: the DP1 receptor and the CRTH2 (or DP2) receptor. The CRTH2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the CRTH2 receptor by PGD2 leads to the recruitment and activation of these cells, promoting the release of inflammatory cytokines like IL-4, IL-5, and IL-13, which drive the pathophysiology of asthma. **Fevipiprant** competitively antagonizes the CRTH2 receptor, thereby inhibiting the downstream inflammatory cascade.





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Fevipiprant's Mechanism of Action.

Pharmacokinetics



Early Phase I studies in healthy volunteers established the pharmacokinetic profile of **fevipiprant** following single and multiple oral doses.

Absorption and Distribution

Fevipiprant is absorbed orally, with peak plasma concentrations (Tmax) observed between 1 to 3 hours after dosing. The plasma concentration then declines in a multi-exponential manner.

Metabolism and Elimination

Fevipiprant is metabolized by several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to an inactive acyl-glucuronide (AG) metabolite, which is the only major human metabolite. Elimination occurs through both urinary excretion of the parent drug and its AG metabolite. Biliary excretion is also a possible clearance pathway. The apparent terminal half-life (t1/2) is approximately 18 to 20 hours. Steady state is typically achieved within 4 days of once-daily dosing, with less than a two-fold accumulation. Food has been shown to have a minimal impact on the pharmacokinetics of **fevipiprant**.

Pharmacokinetic Parameters in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of **fevipiprant** from a Phase I study in healthy volunteers.

Table 1: Single Ascending Dose Pharmacokinetics of Fevipiprant

Dose	Tmax (h) (median)	Cmax (ng/mL) (mean)	AUC (ng·h/mL) (mean)	t1/2 (h) (mean)
100 mg	1.0 - 3.0	Data not specified	Data not specified	18.6
300 mg	1.0 - 3.0	Data not specified	Data not specified	20.2

Data derived from a Phase I study in healthy volunteers.

Table 2: Multiple Ascending Dose Pharmacokinetics of **Fevipiprant** (at Day 7)



Dosing Regimen	Tmax (h) (median)	Accumulation Ratio (AUC) (mean)
100 mg once daily	1.0 - 3.0	1.3 - 1.4
300 mg once daily	1.0 - 3.0	1.3 - 1.4
250 mg twice daily	1.0 - 3.0	1.8

Data derived from a Phase I study in healthy volunteers.

A population PK analysis involving 1281 healthy subjects and asthma patients described **fevipiprant**'s pharmacokinetics using a two-compartment model with first-order absorption and elimination. This analysis also revealed that asthma patients had approximately 37% higher exposure to **fevipiprant** than healthy subjects.

Experimental Protocols of Key Early Trials Phase I Studies in Healthy Volunteers

- Design: These were randomized, placebo-controlled, single and multiple ascending dose studies.
- Population: Healthy adult volunteers. A total of 48 subjects participated in one of the initial Phase I trials.
- Dosing: Single oral doses ranged from 10 to 300 mg. Multiple-dose regimens included 100 mg and 300 mg once daily, and 250 mg twice daily for 7 days. Doses up to 500 mg per day were evaluated.
- Methodology: Serial blood and urine samples were collected to determine the
 pharmacokinetic parameters of fevipiprant and its acyl-glucuronide metabolite. Safety and
 tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and
 clinical laboratory tests.

Phase IIa Study in Eosinophilic Asthma

Design: A randomized, double-blind, placebo-controlled trial.

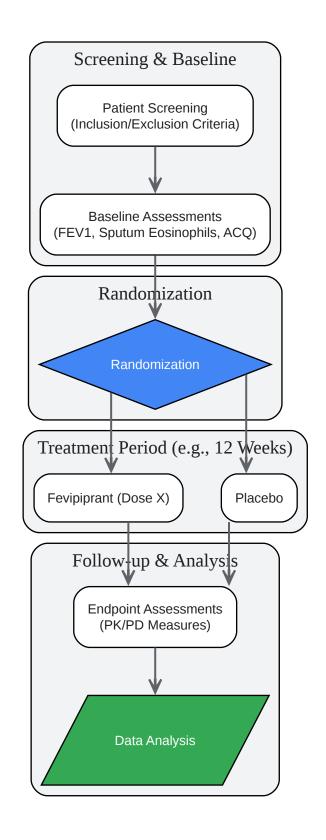


- Population: 61 patients with moderate-to-severe persistent asthma and evidence of sputum eosinophilia (≥2%).
- Dosing: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.
- Methodology: The primary endpoint was the change in sputum eosinophil percentage.
 Bronchial biopsies were also performed to assess submucosal eosinophil counts.

Phase IIb Dose-Ranging Study

- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Population: Adult patients with allergic asthma uncontrolled on low-dose inhaled corticosteroids (ICS).
- Dosing: A wide range of once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses
 of fevipiprant were compared against placebo and montelukast (10 mg once daily) for 12
 weeks. All patients were maintained on inhaled budesonide.
- Methodology: The primary endpoint was the change in pre-dose forced expiratory volume in 1 second (FEV1) at week 12.





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Typical Phase II Clinical Trial Workflow.



Pharmacodynamics

Early-phase trials demonstrated **fevipiprant**'s ability to modulate the inflammatory processes characteristic of allergic asthma.

Anti-inflammatory Effects

A key pharmacodynamic effect of **fevipiprant** is the reduction of eosinophilic airway inflammation. In a Phase IIa study, patients with moderate-to-severe asthma and sputum eosinophilia (≥2%) were treated with **fevipiprant** 225 mg twice daily for 12 weeks.

Table 3: Effect of Fevipiprant on Sputum Eosinophils

Treatment Group	Baseline Sputum Eosinophils (Geometric Mean %)	Week 12 Sputum Eosinophils (Geometric Mean %)	Fold Reduction vs. Placebo
Fevipiprant (225 mg BID)	5.4	1.1	3.5-fold greater decrease
Placebo	4.6	3.9	-

Data from a Phase IIa study in patients with eosinophilic asthma.

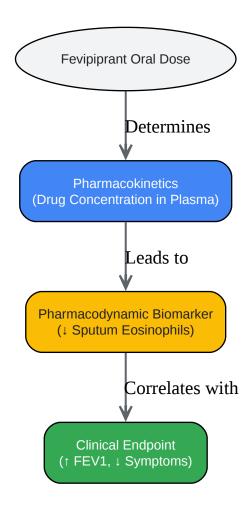
This study also showed a reduction in bronchial submucosal eosinophil numbers in biopsy samples for the **fevipiprant** group compared to placebo.

Effects on Lung Function and Symptoms

The effects of **fevipiprant** on lung function have been evaluated in Phase II studies. In a dose-ranging study involving patients with allergic asthma uncontrolled on low-dose ICS, **fevipiprant** produced a statistically significant improvement in the pre-dose FEV1 at week 12. The optimal total daily dose was identified as 150 mg. However, in this study, no significant impact on other efficacy endpoints, such as asthma symptom control, was observed. Another Phase II study in patients with mild-to-moderate uncontrolled allergic asthma did not show a significant difference in trough FEV1 or Asthma Control Questionnaire (ACQ) scores for the overall population. However, a subgroup analysis of patients with more severe airflow limitation (FEV1



<70% of predicted) did show significant improvements in both trough FEV1 and ACQ7 scores with **fevipiprant** treatment.



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Relationship between PK and PD of Fevipiprant.

Safety and Tolerability

Across early-phase trials, **fevipiprant** was generally well-tolerated at single and multiple oral doses up to 500 mg per day. The incidence of adverse events was not dose-dependent and was similar between **fevipiprant** and placebo groups. Most adverse events were mild to moderate in severity, with headache and nasal congestion being among the most common. No serious adverse events or deaths were reported in the initial Phase I studies.

Conclusion



Early clinical trials established a clear pharmacokinetic and pharmacodynamic profile for **fevipiprant**. It demonstrated a predictable pharmacokinetic profile with an approximate 20-hour half-life, supporting once-daily dosing. Pharmacodynamically, **fevipiprant** showed a consistent and significant effect on reducing eosinophilic airway inflammation, a key driver of asthma pathology. While the link to clinical efficacy in broader asthma populations proved challenging in later-stage trials, the data from these foundational studies underscore the potential of CRTH2 antagonism to modulate T2 inflammation and provide a valuable knowledge base for the continued development of therapeutics targeting this pathway.

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